molecular formula C16H18ClNO6S2 B11933974 (S)-(+)-Clopidogrel Hydrogensulfate

(S)-(+)-Clopidogrel Hydrogensulfate

Numéro de catalogue: B11933974
Poids moléculaire: 419.9 g/mol
Clé InChI: LKQGSDYWJCUZTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clopidogrel hydrogensulfate is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with cardiovascular diseases. It is commonly prescribed to reduce the risk of heart attacks and strokes, particularly in individuals with a history of myocardial infarction, acute coronary syndrome, or peripheral arterial disease . Clopidogrel hydrogensulfate works by inhibiting platelet aggregation, thereby preventing the formation of harmful clots.

Méthodes De Préparation

The synthesis of clopidogrel hydrogensulfate involves several steps:

    Preparation of (+)-o-chlorobenzene glycine methyl ester: This intermediate is synthesized through a series of reactions involving chlorobenzene and glycine methyl ester.

    Preparation of (+)-α-(2-thiophene ethylamino)-α-(2-chlorphenyl) methyl acetate hydrochloride: This step involves the reaction of the previously prepared intermediate with thiophene and chlorphenyl compounds.

    Preparation of (+)-clopidogrel free alkali: The intermediate is further processed to obtain clopidogrel in its free alkali form.

    Preparation of (+)-clopidogrel camphorsulfonic acid double salt: This involves the reaction of clopidogrel free alkali with camphorsulfonic acid.

    Hydrolysis and preparation of clopidogrel hydrogensulfate: The final step involves hydrolyzing the camphorsulfonic acid double salt to obtain clopidogrel hydrogensulfate.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .

Analyse Des Réactions Chimiques

Clopidogrel hydrogensulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include peroxymonosulfate, sodium halide, and various solvents. The major products formed from these reactions are halogenated derivatives and N-oxide compounds .

Applications De Recherche Scientifique

Clopidogrel hydrogensulfate has a wide range of scientific research applications:

Mécanisme D'action

Clopidogrel hydrogensulfate is a prodrug that requires activation by the cytochrome P450 enzyme system, primarily CYP2C19. Once activated, it irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP from binding and activating the glycoprotein GPIIb/IIIa complex. This inhibition prevents platelet aggregation and reduces the risk of clot formation .

Activité Biologique

(S)-(+)-Clopidogrel hydrogensulfate, commonly known as clopidogrel, is a thienopyridine derivative primarily used as an antiplatelet medication. It is a selective and high-affinity antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Clopidogrel is metabolized in the liver to its active form through a series of enzymatic reactions primarily involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. This action is critical in preventing thrombotic events in patients with cardiovascular diseases.

  • Bioactivation : Clopidogrel requires metabolic activation to exert its antiplatelet effects. The process involves the conversion of clopidogrel to its thiol metabolite via CYP450 enzymes, which then binds to the P2Y12 receptor .

Pharmacokinetics

The pharmacokinetic profile of clopidogrel hydrogensulfate reveals important information regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : Clopidogrel is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours.
  • Bioavailability : The bioavailability of clopidogrel is approximately 50%, influenced by first-pass metabolism.
  • Half-life : The elimination half-life of the active metabolite is around 30 minutes; however, the antiplatelet effect lasts longer due to irreversible binding to platelets.

Clinical Efficacy

Clopidogrel has been extensively studied in various clinical trials, demonstrating significant efficacy in reducing cardiovascular events:

  • CURE Trial : This trial showed that clopidogrel combined with aspirin significantly reduced the risk of major cardiovascular events (myocardial infarction, stroke) compared to aspirin alone (9.3% vs. 11.4% for the composite outcome) .
  • CLARITY Trial : In patients with ST-elevation myocardial infarction (STEMI), clopidogrel treatment led to a 36% reduction in the odds of occluded infarct-related artery compared to placebo .

Safety Profile

While clopidogrel is effective in preventing thrombotic events, it is associated with certain risks:

  • Bleeding Risks : The CURE trial reported a higher incidence of major bleeding episodes in patients treated with clopidogrel (3.7%) compared to placebo (2.7%) .
  • Drug Interactions : Clopidogrel's efficacy can be affected by concurrent use of other medications that inhibit CYP2C19 or CYP3A4, leading to reduced activation and increased risk of cardiovascular events .

Comparative Studies

Recent studies have compared the biological activity and efficacy of different formulations of clopidogrel:

StudyComparisonKey Findings
Zahno et al. Clopidogrel hydrogensulfate vs. clopidogrel besylateNo significant differences in antiplatelet effects; high interindividual variability observed.
Pharmacokinetics Study Two formulations under fed and fasted conditionsBoth formulations showed bioequivalence; however, absorption rates varied based on food intake.

Case Studies

  • Case Study on Drug Interactions : A patient on clopidogrel experienced recurrent cardiovascular events due to concurrent use of omeprazole, a CYP2C19 inhibitor. Adjusting medication led to improved outcomes.
  • Hepatotoxicity Investigation : Research indicated that the reactive metabolites of clopidogrel could induce oxidative stress and apoptosis in liver cells when activated by CYP3A4 .

Propriétés

Formule moléculaire

C16H18ClNO6S2

Poids moléculaire

419.9 g/mol

Nom IUPAC

methyl 2-[2-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]acetate;sulfuric acid

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)10-18-7-6-14-11(9-18)8-15(21-14)12-4-2-3-5-13(12)17;1-5(2,3)4/h2-5,8H,6-7,9-10H2,1H3;(H2,1,2,3,4)

Clé InChI

LKQGSDYWJCUZTR-UHFFFAOYSA-N

SMILES canonique

COC(=O)CN1CCC2=C(C1)C=C(S2)C3=CC=CC=C3Cl.OS(=O)(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.